molecular formula C6H8O4 B1210496 2-Carboxyethyl acrylate CAS No. 24615-84-7

2-Carboxyethyl acrylate

Cat. No.: B1210496
CAS No.: 24615-84-7
M. Wt: 144.12 g/mol
InChI Key: CYUZOYPRAQASLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Carboxyethyl acrylate (CEA) is primarily used as a monomer in the synthesis of various polymers . Its primary targets are the polymer chains where it is incorporated. It is particularly used in the production of acrylic, vinyl-acrylic, or styrenic-acrylic polymers .

Mode of Action

CEA can be polymerized in solution or emulsion . It reacts with other monomers to form polymers, contributing to the flexibility and adhesion properties of the resulting polymer . It is more reactive in its salt form than acrylic acid, allowing high levels of incorporation over a wide pH range .

Biochemical Pathways

The biochemical pathways involving CEA primarily relate to its polymerization. For instance, in a study, CEA was used to modify cellulose nanocrystals (CNCs) to improve their mechanical, adhesive, contact angle, and thermal properties . In another study, CEA was used in the hyperactivation of α-chymotrypsin (α-ChT) during the enzymatic cleavage reaction of the substrate N-glycyl-L-phenylalanine p-nitroanilide (GPNA) .

Pharmacokinetics

Its solubility in water suggests that it could be distributed in aqueous environments

Result of Action

The polymerization of CEA results in polymers with greater flexibility due to the lower glass transition of its homopolymer . This leads to improved adhesion in the resulting polymers . In the context of modifying CNCs, the use of CEA led to high shear stress, high toughness, efficient degradation, thermal stability, and recycling .

Action Environment

The action of CEA can be influenced by environmental factors such as temperature and pH. For instance, its reactivity can vary across a wide pH range . Additionally, safety data indicates that it forms explosive mixtures with air on intense heating , suggesting that temperature and air exposure are critical factors in its stability.

Future Directions

The modification of CNCs with 2-carboxyethyl acrylate in the presence of epoxy resin and the enhancement of the features would further expand their applications to different sectors . The this compound is a promising substitute monomer due to its molecular composition and high mechanical properties that can potentially replace the toxic water-soluble monomers .

Biochemical Analysis

Biochemical Properties

2-Carboxyethyl acrylate plays a significant role in biochemical reactions, particularly in the modification of biomaterials. It is used in the preparation of DNase enzyme derivatives, which act as potent preventative materials against bacterial adhesion and biofilm formation. The carboxyl group in this compound allows it to interact with various enzymes and proteins, enhancing their adhesive properties and stability. This interaction is crucial in the development of advanced biomaterials with improved mechanical and thermal properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modifying cellulose nanocrystals, thereby improving their mechanical, adhesive, and thermal properties. This modification enhances the interfacial adhesion between reinforced nanocrystals and epoxy resin systems, leading to better cellular compatibility and reduced cytotoxicity. Additionally, this compound impacts cell signaling pathways and gene expression, contributing to the development of more efficient and biocompatible materials .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can be polymerized in solution or emulsion to produce acrylic, vinyl-acrylic, or styrenic-acrylic polymers. These polymers exhibit greater flexibility and improved adhesion due to the lower glass transition temperature of the homopolymer. The molecular mechanism involves the interaction of the carboxyl group with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that modified cellulose nanocrystals with this compound exhibit high shear stress, high toughness, efficient degradation, and thermal stability. These properties make it suitable for long-term applications in various sectors, including energy storage and biomaterials .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound enhances the mechanical and adhesive properties of biomaterials without causing significant toxicity. At higher dosages, it may exhibit toxic or adverse effects, including cytotoxicity and reduced cellular compatibility. It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of polymers and biomaterials. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s carboxyl group plays a crucial role in these interactions, contributing to the development of advanced materials with enhanced properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The distribution behavior of this compound depends on factors such as the aqueous or organic phase and the pH of those phases .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it determines the compound’s interactions with enzymes and proteins within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Carboxyethyl acrylate can be synthesized through the reaction of acrylic acid with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Another method involves the esterification of acrylic acid with 3-hydroxypropionic acid, followed by purification through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of high-purity reactants and catalysts to achieve optimal reaction rates and product yields . The final product is often stabilized with inhibitors to prevent premature polymerization during storage and transportation .

Properties

IUPAC Name

3-prop-2-enoyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-6(9)10-4-3-5(7)8/h2H,1,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUZOYPRAQASLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117647-40-2, 102570-77-4
Record name Poly[oxy(1-oxo-1,3-propanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117647-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-carboxyethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102570-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2027834
Record name 2-Carboxyethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-carboxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

24615-84-7
Record name 2-Carboxyethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24615-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acryloyloxypropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024615847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-carboxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Carboxyethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-carboxyethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CARBOXYETHYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM1E1216WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carboxyethyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Carboxyethyl acrylate
Reactant of Route 3
Reactant of Route 3
2-Carboxyethyl acrylate
Reactant of Route 4
Reactant of Route 4
2-Carboxyethyl acrylate
Reactant of Route 5
Reactant of Route 5
2-Carboxyethyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Carboxyethyl acrylate
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Carboxyethyl acrylate?

A1: this compound has the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) [, , , , , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ] to characterize the structure of CEA and its derivatives. These techniques provide information about the functional groups and bonding environments within the molecule. Additionally, X-ray photoelectron spectroscopy (XPS) is utilized to analyze the elemental composition and chemical states of CEA-modified surfaces. [, , , , ]

Q3: How does the presence of this compound affect the properties of epoxy resins?

A3: Incorporating CEA-modified cellulose nanocrystals (CNCs) into epoxy resin systems can significantly enhance the material's adhesive properties. Studies reveal improvements in modulus of elasticity, a lower coefficient of energy, and thermal expansion. [] This enhancement is attributed to the improved interfacial adhesion between the CNCs and the epoxy resin.

Q4: How does this compound contribute to the performance of alumina ceramics?

A4: CEA plays a crucial role as a monomer in the gelcasting and cold isostatic pressing of alumina ceramics. Its ability to limit the negative effects of oxygen inhibition allows for higher particle packing, leading to improved density and potentially enhanced mechanical properties in the final ceramic product. []

Q5: Can this compound modify the surface properties of polyurethane?

A5: Yes, researchers have successfully grafted CEA onto polyurethane surfaces using UV-induced graft polymerization. This modification, followed by the conjugation of sugar-based trisiloxane surfactants, significantly impacts the surface hydrophilicity and hemocompatibility of the material. [] Depending on the specific surfactant used, the modification can either suppress or promote protein adsorption and platelet adhesion.

Q6: How is this compound utilized in the development of monolithic stationary phases for chromatography?

A6: CEA serves as a key monomer in synthesizing various stationary phases for both reversed-phase and hydrophilic interaction liquid chromatography (HILIC). [, , ] The carboxyl group of CEA enables post-polymerization modification with various ligands, allowing for tailored selectivity towards different analytes like peptides, proteins, phenolic acids, nucleic acid bases, and nucleosides.

Q7: What makes this compound suitable for synthesizing biocompatible polyampholyte hydrogels?

A7: CEA's carboxyl group provides a negative charge, making it an ideal component for creating polyampholyte hydrogels with [2-(acryloyloxy)ethyl] trimethylammonium chloride (TMA) as the positively charged monomer. [, , , , , ] These hydrogels exhibit excellent resistance to nonspecific protein adsorption, a crucial factor for biocompatibility and preventing the foreign body response.

Q8: How do the properties of polyampholyte hydrogels based on this compound change with varying cross-linker chain length?

A8: Research shows that increasing the ethylene glycol repeat units in the cross-linker used in TMA/CEA polyampholyte hydrogels directly influences their degradation behavior and mechanical strength. [] Longer cross-linker chains lead to slower degradation rates and altered mechanical properties without significantly impacting the hydrogel's nonfouling characteristics.

Q9: Can this compound based hydrogels be used for controlled drug release?

A9: Yes, polyampholyte hydrogels synthesized from CEA and a positively charged monomer like TMA demonstrate the ability to control the release of drug molecules. [] This controlled release is influenced by factors like cross-linker density, solution pH, and ionic strength. The hydrogel's charged groups interact with charged drug molecules, further fine-tuning the release profile.

Q10: How does this compound contribute to the development of switchable adhesives?

A10: CEA can be incorporated into photoresponsive polyacrylate-based pressure-sensitive adhesives (PSAs). [] By incorporating chromophores into the polymer network, these PSAs exhibit reversible changes in adhesion upon exposure to light, enabling on-demand debonding. This property makes them suitable for applications requiring reversible adhesion, such as reusable tapes or responsive coatings.

Q11: What is the role of this compound in enhancing the stability of aluminum nanoparticles?

A11: Studies show that functionalizing oxide-passivated aluminum nanoparticles with CEA enhances their miscibility in various organic solvents and monomers. [, ] This improved compatibility arises from the interaction between the carboxyl group of CEA and the aluminum oxide surface.

Q12: Can this compound be used for targeted drug delivery to tumors?

A12: Research suggests that CEA-based hydrogel nanoparticles, when conjugated with specific peptides like the nucleolin-targeting F3 peptide, show potential for targeted drug delivery to tumor cells. [] These peptide-decorated nanoparticles exhibit enhanced uptake by cancer cells overexpressing nucleolin, offering a promising strategy for targeted therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.